molecular formula C13H20ClNO4 B14807340 Tert-butyl (endo-3-((chlorocarbonyl)oxy)-8-azabicyclo[3.2.1]octane-8-carboxylate

Tert-butyl (endo-3-((chlorocarbonyl)oxy)-8-azabicyclo[3.2.1]octane-8-carboxylate

Cat. No.: B14807340
M. Wt: 289.75 g/mol
InChI Key: HRLMEGYZLNJQIZ-ULKQDVFKSA-N
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Description

Tert-butyl (endo-3-((chlorocarbonyl)oxy)-8-azabicyclo[321]octane-8-carboxylate) is a complex organic compound with a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (endo-3-((chlorocarbonyl)oxy)-8-azabicyclo[3.2.1]octane-8-carboxylate) typically involves multiple steps. One common method includes the reaction of 3,8-diazabicyclo[3.2.1]octane with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, and at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (endo-3-((chlorocarbonyl)oxy)-8-azabicyclo[3.2.1]octane-8-carboxylate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, tert-butyl (endo-3-((chlorocarbonyl)oxy)-8-azabicyclo[3.2.1]octane-8-carboxylate) is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it a valuable tool for understanding biological pathways and mechanisms .

Medicine

In medicine, the compound is investigated for its potential therapeutic applications. It may serve as a precursor for the development of new drugs targeting neurological disorders and other diseases .

Industry

In the industrial sector, this compound) is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various manufacturing processes .

Mechanism of Action

The mechanism of action of tert-butyl (endo-3-((chlorocarbonyl)oxy)-8-azabicyclo[3.2.1]octane-8-carboxylate) involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (endo-3-((chlorocarbonyl)oxy)-8-azabicyclo[3.2.1]octane-8-carboxylate) stands out due to its unique combination of a bicyclic structure and reactive chlorocarbonyl group. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industry .

Properties

Molecular Formula

C13H20ClNO4

Molecular Weight

289.75 g/mol

IUPAC Name

tert-butyl (1S,5R)-3-carbonochloridoyloxy-8-azabicyclo[3.2.1]octane-8-carboxylate

InChI

InChI=1S/C13H20ClNO4/c1-13(2,3)19-12(17)15-8-4-5-9(15)7-10(6-8)18-11(14)16/h8-10H,4-7H2,1-3H3/t8-,9+,10?

InChI Key

HRLMEGYZLNJQIZ-ULKQDVFKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]1CC(C2)OC(=O)Cl

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1CC(C2)OC(=O)Cl

Origin of Product

United States

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